molecular formula C14H18N4O2 B8155593 2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine

2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine

Cat. No.: B8155593
M. Wt: 274.32 g/mol
InChI Key: QEZJNJWUTZHSNJ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine is a complex organic compound characterized by its pyridine and pyrazole rings, along with a methoxy and tetrahydropyran group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyridine and tetrahydropyran groups. Common synthetic routes include:

  • Condensation Reactions: The initial step often involves the condensation of hydrazine with a suitable β-diketone to form the pyrazole ring.

  • Substitution Reactions: Subsequent steps may involve nucleophilic substitution reactions to introduce the pyridine and tetrahydropyran groups.

  • Reduction Reactions: Reduction steps may be required to convert intermediate compounds into the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction Reactions: Reduction reactions can be used to modify the functional groups within the compound.

  • Substitution Reactions: Substitution reactions are common, where different substituents can be introduced at various positions on the pyridine and pyrazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different alkyl or aryl groups attached.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine exerts its effects involves interactions with specific molecular targets. The pyridine and pyrazole rings can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methoxytetrahydropyran: A simpler compound with a methoxy group attached to tetrahydropyran.

  • 2-Methoxy-5-(1H-pyrazol-5-yl)pyridin-3-amine: Similar structure but without the tetrahydropyran group.

  • 2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine: The target compound with both pyrazole and tetrahydropyran groups.

Uniqueness: The presence of both the pyrazole and tetrahydropyran groups in the same molecule makes this compound unique, providing it with distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

2-methoxy-5-[2-(oxan-2-yl)pyrazol-3-yl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-19-14-11(15)8-10(9-16-14)12-5-6-17-18(12)13-4-2-3-7-20-13/h5-6,8-9,13H,2-4,7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZJNJWUTZHSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=NN2C3CCCCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 100 ml flask was added 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 14.1.B (6.0 g, 22 mmol), 5-bromo-2-methoxypyridin-3-amine (4 g, 20 mmol), 100 ml of DME, and 30 ml of water. Argon was then bubbled through the solution for 8 minutes at which time Pd(Ph3)4 (460 mg, 0.39 mmole) was added and argon was then bubbled through the solution for an additional 2 minutes. The reaction was then heated to 92° C. for 12 hours at which time the crude was quenched with brine and extracted with EtAc. The solvent was removed and the crude purifed on silica gel (eluting with 0-70% EtAc in Hexanes) to 2-methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine 14.1.C (5.3 g, 97. % yield).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
460 mg
Type
reactant
Reaction Step Two

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